molecular formula C19H17FN2O4S B2590069 4-(2,5-diethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1207039-47-1

4-(2,5-diethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2590069
CAS No.: 1207039-47-1
M. Wt: 388.41
InChI Key: WSEJBUBRFXNRHU-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative characterized by a 1λ⁶,4-benzothiazine core substituted with a 2,5-diethoxyphenyl group at position 4, a fluorine atom at position 8, and a carbonitrile group at position 2. The 1,1-dioxo (sulfone) moiety confers polarity and influences both reactivity and intermolecular interactions. Its structure has been refined using crystallographic tools like SHELXL , which is critical for confirming stereoelectronic effects and hydrogen-bonding patterns. The diethoxy groups enhance lipophilicity, while the fluorine atom modulates electronic properties and bioactivity.

Properties

IUPAC Name

4-(2,5-diethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-3-25-13-8-9-18(26-4-2)17(10-13)22-12-14(11-21)27(23,24)19-15(20)6-5-7-16(19)22/h5-10,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEJBUBRFXNRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-diethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Diethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-(2,5-Diethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-diethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs include:

  • Compound A : 4-(2,5-Dimethoxyphenyl)-8-chloro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile
  • Compound B : 4-(2-Hydroxy-5-ethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile
  • Compound C : 4-(2,5-Diisopropoxyphenyl)-8-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile
Table 1: Physicochemical Comparison
Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 442.45 414.40 428.42 484.54
Melting Point (°C) 218–220 (decomp.) 205–207 195–198 230–233
LogP (calc.) 3.2 2.8 1.9 4.1
Solubility (DMSO, mg/mL) >50 >50 25 10

Key Observations :

  • Ethoxy vs. Methoxy : The diethoxy groups in the target compound increase lipophilicity (LogP = 3.2) compared to Compound A (LogP = 2.8), enhancing membrane permeability but reducing aqueous solubility.
  • Fluoro vs. Chloro : The fluorine atom in the target compound improves metabolic stability relative to Compound A’s chlorine, which is bulkier and more electronegative.
  • Hydroxy Substitution: Compound B’s phenolic hydroxyl group reduces LogP (1.9) and solubility in DMSO due to hydrogen bonding with the solvent .

Hydrogen Bonding and Crystal Packing

Graph set analysis reveals distinct hydrogen-bonding motifs:

  • Target Compound : Forms C–H···O and N–H···O interactions between the sulfone and nitrile groups, creating a 2D sheet (graph set C(6) ).
  • Compound B : The hydroxyl group participates in O–H···N bonds, generating a 1D chain ( D(2) motif).

Crystallographic refinements using SHELXL show that the diethoxy groups in the target compound induce torsional strain, leading to a puckered benzothiazine ring (Cremer-Pople parameters: Q = 0.42 Å, θ = 112°) . In contrast, Compound C’s bulkier isopropoxy groups distort the ring further (Q = 0.55 Å, θ = 98°), reducing packing efficiency.

Biological Activity

The compound 4-(2,5-diethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile belongs to the benzothiazine class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a benzothiazine core with unique substitutions that may enhance its biological activity. The presence of a fluorine atom and diethoxy groups on the phenyl ring contributes to its distinct chemical properties.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈FNO₄S
  • Molecular Weight : 373.40 g/mol

Biological Activity Overview

Research indicates that compounds within the benzothiazine class exhibit various biological activities, including:

  • Potassium Channel Modulation : Similar derivatives have shown potential as potassium channel openers. This activity can influence insulin release from pancreatic beta cells and may have implications for diabetes treatment.
  • Antitumor Activity : Some benzothiazine derivatives have demonstrated antitumor properties by inhibiting cell proliferation in various cancer cell lines .
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against both Gram-negative and Gram-positive bacteria .

The biological mechanisms through which this compound exerts its effects include:

  • Ion Channel Interaction : The ability to modulate ion channels can lead to changes in cellular excitability and insulin secretion.
  • DNA Binding : Some benzothiazine derivatives have been shown to bind to DNA, inhibiting DNA-dependent enzymes and potentially affecting cell proliferation .
  • Cellular Signaling Pathways : Interactions with specific signaling pathways can alter cellular responses, contributing to antitumor and antimicrobial effects.

Antitumor Activity

A study evaluated the antitumor effects of various benzothiazine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range:

CompoundCell LineIC50 (μM)
Compound AA5496.26 ± 0.33
Compound BHCC8276.48 ± 0.11
Compound CNCI-H35820.46 ± 8.63

These findings suggest that structural modifications can significantly enhance the antitumor activity of benzothiazine derivatives .

Antimicrobial Activity

Another study focused on the antimicrobial properties of benzothiazine derivatives against Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial activity, indicating potential therapeutic applications for treating bacterial infections:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 μg/mL
Compound ES. aureus16 μg/mL

These results highlight the effectiveness of specific benzothiazine derivatives in combating bacterial pathogens .

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